molecular formula C10H8BrNO B1521122 6-Bromo-4-methoxyquinoline CAS No. 874792-20-8

6-Bromo-4-methoxyquinoline

Cat. No.: B1521122
CAS No.: 874792-20-8
M. Wt: 238.08 g/mol
InChI Key: AWLGLUBASOBKNM-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxyquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position of the quinoline ring system. It has a molecular weight of 238.08 g/mol and is commonly used in scientific research and various industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-4-methoxyquinoline can be synthesized through several synthetic routes. One common method involves the bromination of 4-methoxyquinoline using bromine in the presence of a suitable catalyst, such as iron(III) chloride. The reaction is typically carried out in a solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-methoxyquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as alkyl halides or amines under suitable conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.

  • Reduction: Reduction reactions can produce the corresponding hydroquinoline derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-methoxyquinoline has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Bromo-6-methoxyquinoline

  • 6-Bromo-4-methylquinoline

  • 4-Bromo-6-fluoroquinoline

  • 4-Hydroxy-6-methoxyquinoline

Properties

IUPAC Name

6-bromo-4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLGLUBASOBKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C=CC2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672342
Record name 6-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874792-20-8
Record name 6-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-4-chloro-quinoline (12.12 g, 50 mmol) in methanol (200 mL) was added sodium methoxide (13.50 g, 250 mmol) at room temperature. Then, the reaction mixture was heated to 120° C. for 15 h in a sealed reaction flask. After cooling to room temperature, the methanol was removed under the vacuum and the residue was diluted with water. Then, the solids were collected by filtration and washed with water. After drying in air, 10.8 g (90.8% yield) of 6-bromo-4-methoxy-quinoline was isolated as a white solid which can be crystallized from acetonitrile: EI-HRMS m/e calcd for C10H8BrNO (M+) 236.9789, found 236.9784.
Quantity
12.12 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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